1-[3,5-DIMETHYL-4-(PHENYLSULFANYL)-1H-PYRAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE
Overview
Description
1-[3,5-DIMETHYL-4-(PHENYLSULFANYL)-1H-PYRAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl and phenylsulfanyl groups, and an ethanone moiety linked to a fluorophenoxy group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3,5-DIMETHYL-4-(PHENYLSULFANYL)-1H-PYRAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole with 4-fluorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. After completion, the product is purified using column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
1-[3,5-DIMETHYL-4-(PHENYLSULFANYL)-1H-PYRAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3,5-DIMETHYL-4-(PHENYLSULFANYL)-1H-PYRAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1-[3,5-DIMETHYL-4-(PHENYLSULFANYL)-1H-PYRAZOL-1-YL]-2-(4-FLUOROPHENOXY)ETHAN-1-ONE is unique due to the presence of both phenylsulfanyl and fluorophenoxy groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research. Similar compounds include:
3,5-Dimethyl-4-(phenylsulfanyl)-1H-pyrazole: Lacks the fluorophenoxy group and has different chemical properties.
4-Fluorophenoxyacetic acid: Contains the fluorophenoxy group but lacks the pyrazole ring.
Properties
IUPAC Name |
1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-2-(4-fluorophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-13-19(25-17-6-4-3-5-7-17)14(2)22(21-13)18(23)12-24-16-10-8-15(20)9-11-16/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQYCLIUOPSIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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